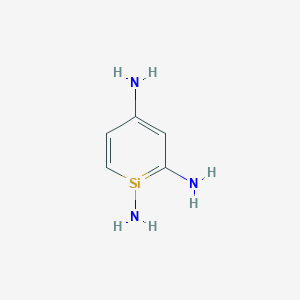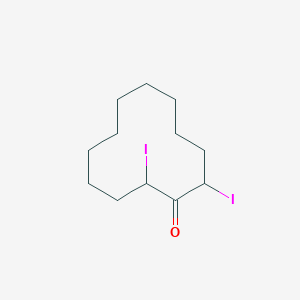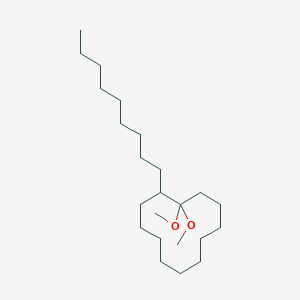![molecular formula C26H20N8 B12591778 2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] CAS No. 648415-46-7](/img/structure/B12591778.png)
2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butene linkage between two benzimidazole units, each substituted with a pyrimidinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] typically involves the following steps:
Formation of Benzimidazole Units: The benzimidazole units can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrimidinyl Groups: The pyrimidinyl groups can be introduced via nucleophilic substitution reactions using appropriate pyrimidine derivatives.
Coupling Reaction: The final step involves the coupling of two benzimidazole units through a butene linkage. This can be achieved using a cross-coupling reaction, such as the Heck reaction, where a palladium catalyst is employed.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. In cancer cells, it may interfere with signaling pathways, leading to apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
2,2’-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione): Similar in structure but with isoindoline-1,3-dione units instead of benzimidazole.
2,2’-(Butane-1,4-diyl)bis(1H-benzo[d]-imidazole-2,1-diyl)diacetic acid: Features a butane linkage and additional acetic acid groups.
Uniqueness
2,2’-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole] is unique due to its specific combination of benzimidazole and pyrimidinyl groups linked by a butene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
648415-46-7 |
|---|---|
分子式 |
C26H20N8 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
6-pyrimidin-2-yl-2-[4-(6-pyrimidin-2-yl-1H-benzimidazol-2-yl)but-1-enyl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N8/c1(5-23-31-19-9-7-17(15-21(19)33-23)25-27-11-3-12-28-25)2-6-24-32-20-10-8-18(16-22(20)34-24)26-29-13-4-14-30-26/h1,3-5,7-16H,2,6H2,(H,31,33)(H,32,34) |
InChI 键 |
ZVKZLWAVTSLISP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(N=C1)C2=CC3=C(C=C2)N=C(N3)CCC=CC4=NC5=C(N4)C=C(C=C5)C6=NC=CC=N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)

![2-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12591724.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
![4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinoline-8-carbonitrile](/img/structure/B12591754.png)


![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)

